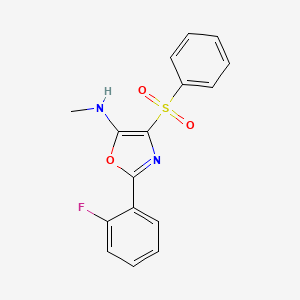

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

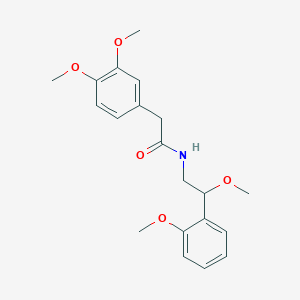

The compound of interest, Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate, is a chemical entity that appears to be related to the family of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. These compounds are of significant interest due to their diverse biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including Pd-catalyzed O-arylation. The paper titled "Pd-catalyzed O-arylation of ethyl acetohydroximate: synthesis of O-arylhydroxylamines and substituted benzofurans" describes an efficient palladium catalyst for the O-arylation of ethyl acetohydroximate with aryl halides. This method provides a route to O-arylhydroxylamines, which can be further transformed into substituted benzofurans in a single operation. Although the specific compound is not synthesized in this study, the methodology could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is not provided in the given papers, related compounds such as Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate have been characterized . The crystal structure of this related compound is stabilized by aromatic π–π interactions and C—H⋯π interactions, which are common stabilizing forces in benzofuran derivatives. These interactions could be expected in the compound of interest as well, contributing to its stability and solid-state properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate are not directly reported in the provided papers. However, similar compounds, such as Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate , have been characterized by techniques like IR, NMR, MS, and single-crystal X-ray diffraction. These techniques provide valuable information about the molecular structure, including bond lengths, angles, and the presence of specific functional groups. The compound's physical properties, such as melting point, solubility, and stability, would likely be influenced by its molecular structure and the nature of its substituents.

Wissenschaftliche Forschungsanwendungen

Bridged-ring Nitrogen Compounds Synthesis

The synthesis of bridged 3-benzazepine derivatives, involving Ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a key intermediate, demonstrates the compound's application in creating conformationally restricted dopamine analogues. This research highlights its role in the development of potential therapeutic agents targeting the dopamine system (Gentles et al., 1991).

Crystal Structure Studies

Studies on similar benzofuran derivatives, such as "2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid," reveal insights into the crystal structures and intermolecular interactions of benzofuran compounds. These findings are crucial for understanding the chemical and physical properties of these compounds, which can inform their applications in material science and drug design (Choi et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, starting from a similar compound, showcase its potential application in creating antimicrobial agents. The study describes the antimicrobial activity and docking studies of newly synthesized analogues, indicating the relevance of these compounds in medicinal chemistry (Spoorthy et al., 2021).

Enzymatic Route for Kinetic Resolution

An innovative application in the field of green chemistry and pharmaceutical synthesis is demonstrated through the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, highlighting a method for producing enantiomerically pure compounds. This process underscores the importance of ethyl benzofuran derivatives in developing environmentally friendly and efficient synthetic routes (Kasture et al., 2005).

Eigenschaften

IUPAC Name |

ethyl 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-4-27-21(24)20-19(14-7-5-6-8-15(14)28-20)22-18(23)12-13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDKODGALCWNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)